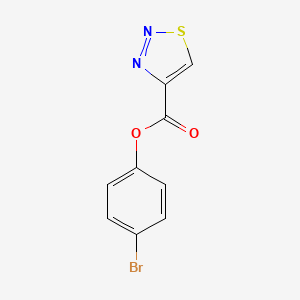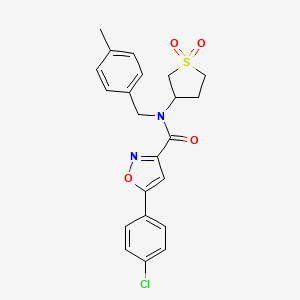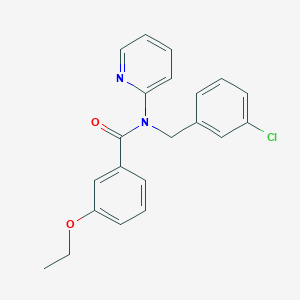
4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモフェニル 1,2,3-チアゾール-4-カルボン酸エステルは、ブロモフェニル基が 1,2,3-チアゾール環に結合し、さらにカルボン酸エステル基が結合した有機化合物です。
2. 製法
合成経路と反応条件: 4-ブロモフェニル 1,2,3-チアゾール-4-カルボン酸エステルの合成は通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、4-ブロモベンゾイルクロリドとチオセミカルバジドを反応させ、その後、オキシ塩化リン(POCl₃)などの脱水剤の存在下で環化させてチアゾール環を形成することです .
工業的生産方法: 工業的生産には、同様の合成経路が用いられますが、大規模な操作用に最適化されています。これには、製品の品質と収率を安定させるために、連続フロー反応器の使用が含まれます。反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
反応の種類:
置換反応:
酸化と還元: チアゾール環は酸化還元反応に参加することができますが、置換反応に比べてまれです。
カップリング反応: カルボン酸エステル基は、エステル化やアミド化などのカップリング反応のために活性化することができ、より複雑な分子を形成します。
一般的な試薬と条件:
求核置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を極性非プロトン性溶媒(例:ジメチルスルホキシド)中で一般的に使用されます。
酸化: 過酸化水素などの穏やかな酸化剤を使用できます。
カップリング反応: カルボジイミド(例:EDCI)は、カップリング反応のためにカルボン酸エステル基を活性化するために頻繁に使用されます。
主な生成物:
置換生成物: さまざまな置換フェニル誘導体。
酸化生成物: 酸化されたチアゾール誘導体。
カップリング生成物: 4-ブロモフェニル 1,2,3-チアゾール-4-カルボン酸エステルのエステルとアミド。
化学:
触媒作用: 配位化学における配位子として使用され、触媒特性を備えた金属錯体を形成します。
有機合成: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学と医学:
産業:
材料科学: 特定の電気的または光学特性を備えた新規材料の開発に使用されます。
農業: 生物学的活性のため、農薬として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the thiadiazole ring .
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The carboxylate group can be activated for coupling reactions, such as esterification or amidation, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Carbodiimides (e.g., EDCI) are often used to activate the carboxylate group for coupling reactions.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Coupling Products: Esters and amides of this compound.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Investigated for its potential cytotoxic effects against various cancer cell lines.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide due to its biological activity.
作用機序
4-ブロモフェニル 1,2,3-チアゾール-4-カルボン酸エステルの生物系における作用機序は、多くの場合、特定の酵素の阻害または細胞成分との相互作用を伴います。 例えば、その抗菌活性は、細菌の細胞壁合成の阻害または必須代謝経路の干渉によるものである可能性があります . 特定の分子標的および経路は、特定の用途および生物によって異なる場合があります。
類似の化合物:
4-ブロモフェニル 1,3,4-チアゾール-2-カルボン酸エステル: 構造は似ていますが、チアゾール環の位置が異なり、反応性や生物学的活性に影響を与える可能性があります。
4-クロロフェニル 1,2,3-チアゾール-4-カルボン酸エステル: ブロモではなくクロロ置換されており、電子特性が異なり、生物学的活性も異なる可能性があります。
独自性: 4-ブロモフェニル 1,2,3-チアゾール-4-カルボン酸エステルは、ブロモ原子の位置とチアゾール環の配置が特定であるため、化学反応性と生物学的標的との相互作用に影響を与える可能性があります。これにより、研究と産業のさまざまな用途において汎用性の高い化合物になります。
類似化合物との比較
4-Bromophenyl 1,3,4-thiadiazole-2-carboxylate: Similar structure but different positioning of the thiadiazole ring, which can affect its reactivity and biological activity.
4-Chlorophenyl 1,2,3-thiadiazole-4-carboxylate: Chlorine substitution instead of bromine, leading to different electronic properties and potentially different biological activities.
Uniqueness: 4-Bromophenyl 1,2,3-thiadiazole-4-carboxylate is unique due to the specific positioning of the bromine atom and the thiadiazole ring, which can influence its chemical reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H5BrN2O2S |
|---|---|
分子量 |
285.12 g/mol |
IUPAC名 |
(4-bromophenyl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C9H5BrN2O2S/c10-6-1-3-7(4-2-6)14-9(13)8-5-15-12-11-8/h1-5H |
InChIキー |
RDYMLLHWNFHMAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC(=O)C2=CSN=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351232.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B11351239.png)
![5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11351245.png)

![1-[(2-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11351252.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11351260.png)
![N-methyl-N-({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11351267.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11351275.png)

![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B11351287.png)
![Ethyl 4-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11351289.png)
![1-(benzylsulfonyl)-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11351296.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11351306.png)
![Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11351310.png)
